G3PDH Substrate Affinity Benchmark
The BRENDA enzyme database reports a Km value of 0.54 mM for dihydroxyacetone phosphate acting as substrate for glycerol-3-phosphate dehydrogenase (G3PDH, EC 1.1.1.8) from Saccharomyces cerevisiae at pH 7.0 and 25°C [1]. This value serves as a cross-study comparable benchmark for assay validation using DHAP lithium salt. In contrast, substrate inhibition occurs at DHAP concentrations exceeding 0.2 mM in trypanosomatid G3PDH systems, defining a narrow operational concentration window for inhibitor screening assays [2].
| Evidence Dimension | Enzyme affinity (Km) and substrate inhibition threshold |
|---|---|
| Target Compound Data | Km = 0.54 mM (S. cerevisiae G3PDH) [1] |
| Comparator Or Baseline | Substrate inhibition threshold >0.2 mM DHAP (Leishmania mexicana and Trypanosoma brucei G3PDH) [2] |
| Quantified Difference | Km approximately 2.7× higher than inhibition threshold; operational assay range defined between Km and inhibition onset |
| Conditions | G3PDH (EC 1.1.1.8); pH 7.0, 25°C for Km; recombinant and natural enzyme preparations for inhibition |
Why This Matters
This establishes the quantitative substrate affinity baseline required for designing reproducible enzyme assays and validates DHAP lithium salt as the reference substrate for cross-laboratory kinetic comparisons.
- [1] BRENDA Enzyme Database. EC 1.1.1.8 — glycerol-3-phosphate dehydrogenase (NAD⁺). Km value for dihydroxyacetone phosphate: 0.54 mM at pH 7.0, 25°C, Saccharomyces cerevisiae. Reference 741300. View Source
- [2] Comparative study of Leishmania mexicana and Trypanosoma brucei NAD-dependent glycerol-3-phosphate dehydrogenase. Molecular and Biochemical Parasitology. 2000;106(2):171-180. View Source
